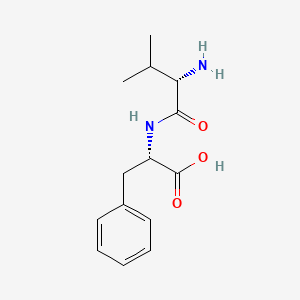
L-valyl-L-phenylalanine
Vue d'ensemble
Description
L-valyl-L-phenylalanine is a compound with the molecular formula C14H20N2O3 . It has been reported as a biocompatible polymer .
Synthesis Analysis
A systematic engineering approach has been developed for the efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . This could potentially be applied to the synthesis of L-valyl-L-phenylalanine.Molecular Structure Analysis
The molecular structure of L-valyl-L-phenylalanine consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 264.32 .Physical And Chemical Properties Analysis
L-valyl-L-phenylalanine is a solid at room temperature . It has a density of 1.2±0.1 g/cm³, a boiling point of 493.2±45.0 °C at 760 mmHg, and a flash point of 252.1±28.7 °C . It also has a molar refractivity of 72.2±0.3 cm³ .Applications De Recherche Scientifique
Application in Biosynthesis and Metabolic Engineering
L-Phenylalanine (L-Phe), a component of L-Valyl-L-Phenylalanine, plays a significant role in food and medicinal applications. Research has demonstrated the effective use of E. coli in the biosynthesis of phenylalanine. The study focused on identifying key enzymes in the shikimate pathway that are critical for phenylalanine production. By increasing the concentrations of certain enzymes, a notable increase in the yield of phenylalanine was achieved, showcasing its potential in metabolic engineering (Ding et al., 2016).
Crystallography and Molecular Structure Studies
In the realm of crystallography, L-Valyl-L-phenylalanine has provided insights into peptide molecular structures. Studies have identified various conformations of this dipeptide, contributing to our understanding of beta-turns in protein structures. The crystal structure analysis offered a detailed view of hydrogen bonding and interactions around hydrophobic groups, aiding in the comprehension of peptide and protein structures (Görbitz, 2002).
Role in Amino Acid Tracer Methodology
L-Valyl-L-phenylalanine has been instrumental in tracer methodology studies, particularly in metabolic research. These studies have utilized isotopically labeled amino acids, including phenylalanine and valine, to measure whole body and organ production rates. This research is crucial for understanding the distribution and metabolism of amino acids in the body (Hallemeesch et al., 2000).
Biotechnological and Therapeutic Applications
Phenylalanine ammonia-lyase (PAL), an enzyme linked to L-Phenylalanine, has numerous biotechnological and therapeutic applications. It is used in the production of trans-cinnamic acid and other aromatic chemicals. PAL's role in secondary phenylpropanoid metabolism of plants and its therapeutic potential in conditions like phenylketonuria and cancer treatment have been explored (Kawatra et al., 2020).
Polymerization and Material Science
L-Valine and L-Phenylalanine have been used in the preparation of chiral monomers for norbornene-based polymers. These polymers, synthesized via ring-opening metathesis polymerization, have potential applications in material science and engineering (Buchmeiser et al., 2000).
Enzyme Studies and Genetic Engineering
Studies have also focused on the molecular characterization and genetic engineering of enzymes related to phenylalanine production. For instance, a study on Zea mays Phenylalanine Ammonia-Lyase (ZmPAL2) highlighted its high activity and potential in trans-cinnamic acid production from L-Phenylalanine. This research provides valuable insights into enzyme engineering for enhanced production of specific compounds (Zang et al., 2015).
Therapeutic Applications
Additionally, PAL's role in enzyme therapy for diseases like phenylketonuria and as a potential therapeutic enzyme in cancer treatment has been emphasized. The unique properties of PAL, like its high substrate specificity and catalytic efficacy, make it a promising candidate for various biomedical applications (Kawatra et al., 2020).
Enzyme Interaction Studies
Furthermore, L-Valyl-L-Phenylalanine has been utilized in studies examining enzyme interactions, such as its binding to thermolysin. These studies provide insights into the mechanism of enzyme action and substrate processing, contributing to a deeper understanding of biochemical pathways (Holden & Matthews, 1989).
Synthesis and Biotechnological Production
In the context of synthesis and biotechnological production, genetic engineering of Escherichia coli has been explored to improve L-Phenylalanine production. This area of research focuses on optimizing metabolic pathways and genetic manipulation to enhance the yield of L-Phenylalanine, demonstrating the compound's significance in biotechnological applications (Liu et al., 2018).
Agricultural and Plant Biology Research
In agricultural and plant biology research, studies on L-Phenylalanine ammonia-lyase (PAL) have provided insights into grass cell wall biosynthesis. These studies help in understanding the biochemical pathways involved in plant growth and development, with implications for agricultural science and crop improvement (Barros et al., 2016).
Safety And Hazards
L-valyl-L-phenylalanine is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNDXQBALKCYSZ-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959966 | |
| Record name | Valylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-valyl-L-phenylalanine | |
CAS RN |
3918-92-1 | |
| Record name | Valylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



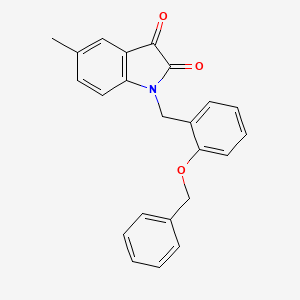
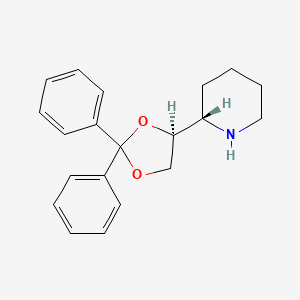
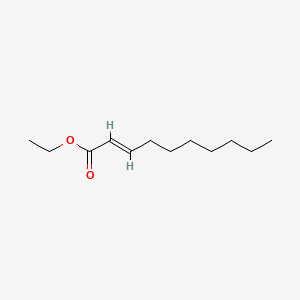
![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)
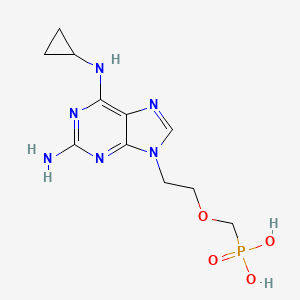
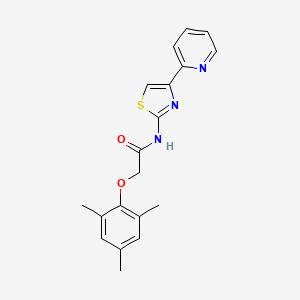
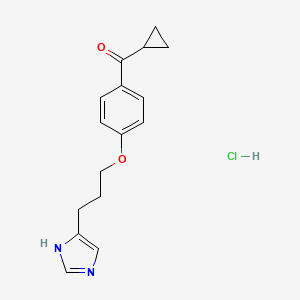
![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)
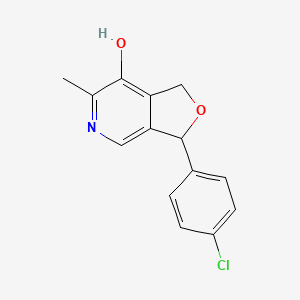
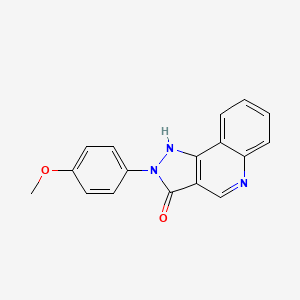
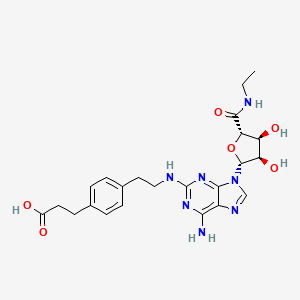
![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)